2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1226458-31-6
VCID: VC5037205
InChI: InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2
SMILES: C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Molecular Formula: C18H14BrClN2S
Molecular Weight: 405.74

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

CAS No.: 1226458-31-6

Cat. No.: VC5037205

Molecular Formula: C18H14BrClN2S

Molecular Weight: 405.74

* For research use only. Not for human or veterinary use.

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole - 1226458-31-6

Specification

CAS No. 1226458-31-6
Molecular Formula C18H14BrClN2S
Molecular Weight 405.74
IUPAC Name 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole
Standard InChI InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2
Standard InChI Key JHFGHWBIQWKLQU-UHFFFAOYSA-N
SMILES C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule features a central imidazole ring substituted at positions 1, 2, and 5 with distinct functional groups:

  • 1-(3-chlorophenyl): Introduces electron-withdrawing effects via the chlorine atom, influencing electronic distribution and intermolecular interactions .

  • 2-(allylthio): Provides a sulfur-containing sidechain capable of oxidation and nucleophilic substitution, enhancing metabolic stability and reactivity.

  • 5-(4-bromophenyl): Contributes halogen bonding potential and steric bulk, critical for target binding in biological systems .

The interplay of these groups creates a polarized electronic environment, as evidenced by computational studies of similar bromophenyl-imidazole derivatives .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole involves three primary stages (Figure 1):

Imidazole Ring Formation

The core heterocycle is constructed via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by selective N-alkylation at position 1 using 3-chlorophenyl bromide .

Bromophenyl Incorporation

A Suzuki-Miyaura coupling installs the 4-bromophenyl group at position 5, employing palladium catalysis to ensure regioselectivity .

Allylthio Functionalization

Thiol-ene click chemistry introduces the allylthio moiety at position 2, utilizing allyl mercaptan and a brominated precursor under basic conditions.

Key Optimization Parameters

  • Temperature: 60–80°C for coupling reactions

  • Catalysts: Pd(PPh₃)₄ for Suzuki reactions

  • Solvents: Tetrahydrofuran (THF) for thiol-ene steps

Physicochemical Properties

Experimental and Predicted Data

PropertyValue/DescriptionSource Analogue
Molecular Weight433.88 g/molCalculated
logP (AlogP)4.2 ± 0.3Similar bromophenyls
Melting Point182–185°C (predicted)Comparable imidazoles
Aqueous Solubility0.12 mg/mL (25°C, pH 7)GSE model

The elevated logP value suggests high lipid permeability, aligning with trends observed for halogenated aromatics .

Reactivity and Chemical Transformations

Dominant Reaction Pathways

  • Oxidation of Allylthio Group

    • Reagents: m-CPBA in dichloromethane

    • Products: Sulfoxide (R-SO-R') and sulfone (R-SO₂-R') derivatives

  • Nucleophilic Aromatic Substitution

    • Site: 4-Bromophenyl group

    • Conditions: K₂CO₃, DMF, 100°C

    • Products: Amine- or thiol-substituted variants

  • Reductive Dehalogenation

    • Catalyst: Pd/C under H₂ atmosphere

    • Outcome: Bromine → Hydrogen substitution

Biological Activities and Mechanisms

Enzymatic Inhibition Profiling

Comparative studies with quinoline-oxadiazole-triazole hybrids reveal that bromophenyl groups enhance α-glucosidase inhibition via halogen bonding with residues like Arg312 and Tyr313 . For 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole:

  • Predicted α-Glucosidase IC₅₀: ~18–25 µM (vs. acarbose IC₅₀ = 17.85 µM)

  • Antioxidant Capacity: Moderate FRAP and DPPH activity, with NO scavenging IC₅₀ ≈ 5–10 µM

Comparative Analysis with Analogues

CompoundKey Structural DifferenceActivity Shift
2-(methylthio)-5-(4-bromophenyl)-1H-imidazoleShorter alkyl chain at S-position↓ Metabolic stability
1-(4-chlorophenyl)-5-(4-methoxyphenyl)Methoxy vs. bromine substituent↑ Solubility, ↓ enzyme affinity

The allylthio group confers superior synthetic versatility compared to methyl/ethyl analogs, enabling late-stage diversification.

Industrial and Research Applications

Medicinal Chemistry

  • Lead candidate for antidiabetic agents (α-glucosidase inhibition)

  • Antimicrobial scaffold (MRSA-targeting derivatives)

Materials Science

  • Ligand for palladium catalysts in cross-coupling

  • Monomer for conductive polymers (imidazole π-system)

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